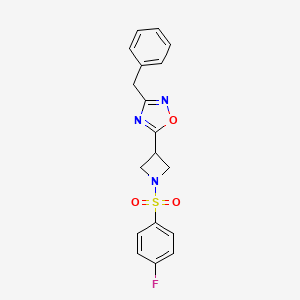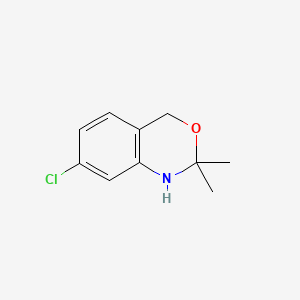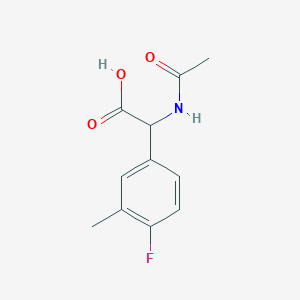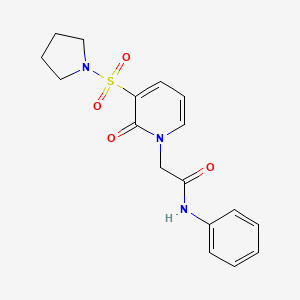
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as HTMT-β-CD, is a novel compound that has gained attention in the field of scientific research due to its potential applications in drug delivery and drug targeting.
Wirkmechanismus
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD works by forming inclusion complexes with drugs, which increases their solubility and stability. The hydrophobic drug molecules are encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows for improved solubility in aqueous environments.
Biochemical and Physiological Effects:
This compoundβ-CD has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD in lab experiments include its ability to improve the solubility and bioavailability of poorly soluble drugs, as well as its potential for targeted drug delivery. However, some limitations of this compoundβ-CD include its high cost and the need for further studies to fully understand its long-term effects.
Zukünftige Richtungen
Future research on N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD could focus on its potential applications in treating various diseases, such as cancer and Alzheimer's disease. Additionally, further studies could investigate the optimal dosing and administration methods for this compoundβ-CD, as well as its potential interactions with other drugs. Overall, this compoundβ-CD shows great promise as a novel compound for drug delivery and drug targeting applications, and further research in this area is warranted.
Synthesemethoden
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD can be synthesized through a two-step process. The first step involves the synthesis of 3-(thiophen-2-yl)propionic acid, which is then reacted with 2-methoxy-5-methylphenyl isocyanate to produce N2-(2-methoxy-5-methylphenyl)oxalamide. This intermediate is then reacted with 2-hydroxypropyl-β-cyclodextrin to produce this compoundβ-CD.
Wissenschaftliche Forschungsanwendungen
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(2-methoxy-5-methylphenyl)oxalamideβ-CD has been extensively studied for its potential applications in drug delivery and drug targeting. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, such as curcumin and paclitaxel. This compoundβ-CD can also be used to target specific tissues or organs, such as the brain, due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMYXVAZJFBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)



![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B2940382.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)
![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)
